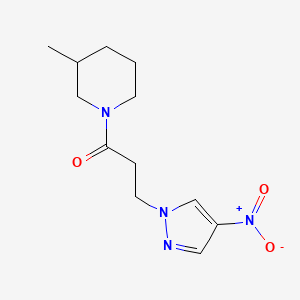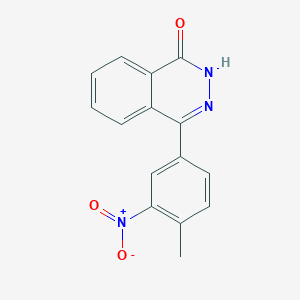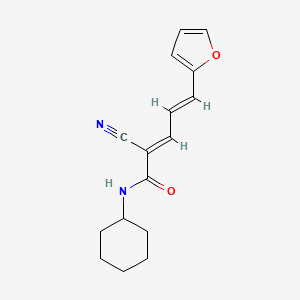![molecular formula C21H21N3O4S B10897486 6-amino-2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-1-(3-methylphenyl)pyrimidin-4(1H)-one](/img/structure/B10897486.png)
6-amino-2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-1-(3-methylphenyl)pyrimidin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-AMINO-2-{[2-(3,4-DIMETHOXYPHENYL)-2-OXOETHYL]SULFANYL}-1-(3-METHYLPHENYL)-4(1H)-PYRIMIDINONE is a complex organic compound with a unique structure that combines various functional groups. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-AMINO-2-{[2-(3,4-DIMETHOXYPHENYL)-2-OXOETHYL]SULFANYL}-1-(3-METHYLPHENYL)-4(1H)-PYRIMIDINONE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Condensation Reactions: Initial steps often involve the condensation of aromatic aldehydes with amines to form Schiff bases.
Cyclization Reactions: These intermediates undergo cyclization to form the pyrimidinone core.
Substitution Reactions: Functional groups are introduced through substitution reactions, often using reagents like thionyl chloride or phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
6-AMINO-2-{[2-(3,4-DIMETHOXYPHENYL)-2-OXOETHYL]SULFANYL}-1-(3-METHYLPHENYL)-4(1H)-PYRIMIDINONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert ketones to alcohols.
Substitution: Halogenation or nitration reactions can introduce new functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Thionyl chloride, phosphorus oxychloride, halogens.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
科学的研究の応用
6-AMINO-2-{[2-(3,4-DIMETHOXYPHENYL)-2-OXOETHYL]SULFANYL}-1-(3-METHYLPHENYL)-4(1H)-PYRIMIDINONE has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent, anti-inflammatory drug, and antimicrobial agent.
Biological Research: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Pharmaceutical Development: The compound serves as a lead molecule for the development of new drugs targeting various diseases.
Industrial Applications: It is used in the synthesis of advanced materials and as a catalyst in organic reactions.
作用機序
The mechanism of action of 6-AMINO-2-{[2-(3,4-DIMETHOXYPHENYL)-2-OXOETHYL]SULFANYL}-1-(3-METHYLPHENYL)-4(1H)-PYRIMIDINONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or DNA, inhibiting their function or altering their activity.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.
類似化合物との比較
Similar Compounds
Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-: Shares structural similarities but differs in functional groups and biological activity.
Indole Derivatives: These compounds have similar aromatic structures and are studied for their diverse biological activities.
Uniqueness
6-AMINO-2-{[2-(3,4-DIMETHOXYPHENYL)-2-OXOETHYL]SULFANYL}-1-(3-METHYLPHENYL)-4(1H)-PYRIMIDINONE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
特性
分子式 |
C21H21N3O4S |
|---|---|
分子量 |
411.5 g/mol |
IUPAC名 |
6-amino-2-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl-1-(3-methylphenyl)pyrimidin-4-one |
InChI |
InChI=1S/C21H21N3O4S/c1-13-5-4-6-15(9-13)24-19(22)11-20(26)23-21(24)29-12-16(25)14-7-8-17(27-2)18(10-14)28-3/h4-11H,12,22H2,1-3H3 |
InChIキー |
AVDIZZWRYGZJMM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)N2C(=CC(=O)N=C2SCC(=O)C3=CC(=C(C=C3)OC)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



methanone](/img/structure/B10897406.png)
![4-bromo-N-(4-{[(2E)-2-(3-bromobenzylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B10897419.png)

![(2Z,5E)-5-(2-ethoxybenzylidene)-3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B10897436.png)

![2-amino-4-{3-[(2-chlorophenoxy)methyl]-4-methoxyphenyl}-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile](/img/structure/B10897443.png)
![2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B10897444.png)
![methyl (2E)-3-[4-(2-amino-2-oxoethoxy)-3-ethoxyphenyl]-2-cyanoprop-2-enoate](/img/structure/B10897461.png)
![3-{[4-(Diethylamino)phenyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10897463.png)
![7-phenyl-2-[5-(thiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10897471.png)
![N-(2,6-dichlorophenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B10897474.png)
![2-(2,6-dichlorophenyl)-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B10897479.png)
![Methyl 3-({[2-(4-methoxyphenyl)quinolin-4-yl]carbonyl}amino)thiophene-2-carboxylate](/img/structure/B10897485.png)
